![molecular formula C14H14N4 B11790509 (R)-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11790509.png)
(R)-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-1-(1-(Piridin-2-IL)-1H-benzo[D]imidazol-2-IL)etanamina es un compuesto quiral que contiene un anillo de piridina, un anillo de benzimidazol y un grupo etanamina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (R)-1-(1-(Piridin-2-IL)-1H-benzo[D]imidazol-2-IL)etanamina generalmente implica los siguientes pasos:
Formación del anillo de benzimidazol: Esto se puede lograr mediante la condensación de o-fenilendiamina con un ácido carboxílico o sus derivados en condiciones ácidas.
Introducción del anillo de piridina: El anillo de piridina se puede introducir mediante una reacción de acoplamiento, como una reacción de Suzuki o Heck, utilizando derivados de piridina apropiados.
Resolución quiral: El paso final implica la resolución de la mezcla racémica para obtener el enantiómero (R). Esto se puede hacer utilizando cromatografía quiral o mediante la formación de sales diastereoméricas con un ácido quiral.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo, principios de química verde y técnicas de purificación escalables.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de benzimidazol, utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: Las reacciones de reducción pueden ocurrir en el anillo de piridina o el anillo de benzimidazol utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El grupo etanamina puede participar en reacciones de sustitución nucleófila, donde se puede reemplazar por otros nucleófilos en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico, ácido acético.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio, etanol.
Sustitución: Haluros de alquilo, acetonitrilo, base (por ejemplo, hidróxido de sodio).
Productos principales
Los productos principales formados a partir de estas reacciones dependerían de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir N-óxidos, mientras que la reducción podría conducir a derivados parcialmente o totalmente reducidos.
Aplicaciones Científicas De Investigación
Química
Catálisis: El compuesto se puede utilizar como ligando en reacciones catalizadas por metales debido a su capacidad para coordinarse con centros metálicos.
Síntesis orgánica: Puede servir como un bloque de construcción para la síntesis de moléculas más complejas.
Biología
Inhibición enzimática: El compuesto puede actuar como un inhibidor de ciertas enzimas, lo que lo convierte en un posible compuesto principal en el descubrimiento de fármacos.
Unión a receptores: Podría interactuar con receptores biológicos, influenciando varios procesos fisiológicos.
Medicina
Desarrollo de fármacos: El compuesto podría explorarse por su potencial terapéutico en el tratamiento de enfermedades como el cáncer, las infecciones o los trastornos neurológicos.
Industria
Ciencia de los materiales: Se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como la conductividad o la fluorescencia.
Mecanismo De Acción
El mecanismo de acción de (R)-1-(1-(Piridin-2-IL)-1H-benzo[D]imidazol-2-IL)etanamina dependería de su aplicación específica. Por ejemplo, como inhibidor enzimático, podría unirse al sitio activo de la enzima, impidiendo la unión del sustrato y la catálisis posterior. Como ligando de receptor, podría interactuar con el sitio de unión del receptor, modulando su actividad y las vías de señalización descendentes.
Comparación Con Compuestos Similares
Compuestos similares
(S)-1-(1-(Piridin-2-IL)-1H-benzo[D]imidazol-2-IL)etanamina: El enantiómero del compuesto, que podría tener diferentes actividades biológicas.
1-(1-(Piridin-2-IL)-1H-benzo[D]imidazol-2-IL)etanol: Un compuesto similar con un grupo etanol en lugar de un grupo etanamina.
1-(1-(Piridin-2-IL)-1H-benzo[D]imidazol-2-IL)etano: Un compuesto similar sin el grupo amino.
Singularidad
(R)-1-(1-(Piridin-2-IL)-1H-benzo[D]imidazol-2-IL)etanamina es único debido a su configuración quiral específica, que puede resultar en distintas actividades biológicas e interacciones en comparación con su enantiómero u otros compuestos similares.
Propiedades
Fórmula molecular |
C14H14N4 |
|---|---|
Peso molecular |
238.29 g/mol |
Nombre IUPAC |
(1R)-1-(1-pyridin-2-ylbenzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C14H14N4/c1-10(15)14-17-11-6-2-3-7-12(11)18(14)13-8-4-5-9-16-13/h2-10H,15H2,1H3/t10-/m1/s1 |
Clave InChI |
AKCFKHGWBXPSLZ-SNVBAGLBSA-N |
SMILES isomérico |
C[C@H](C1=NC2=CC=CC=C2N1C3=CC=CC=N3)N |
SMILES canónico |
CC(C1=NC2=CC=CC=C2N1C3=CC=CC=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


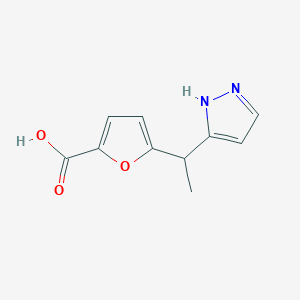

![Ethyl 2-(3-fluorophenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B11790433.png)
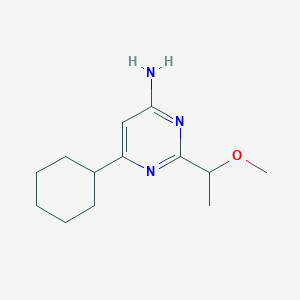
![1-(Furo[2,3-c]pyridin-7-yl)piperidin-4-amine](/img/structure/B11790447.png)


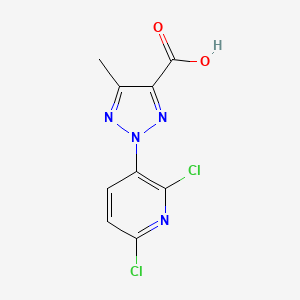
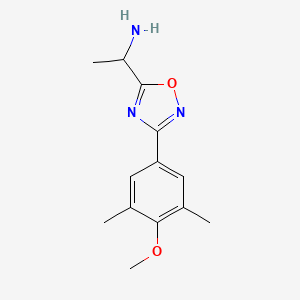

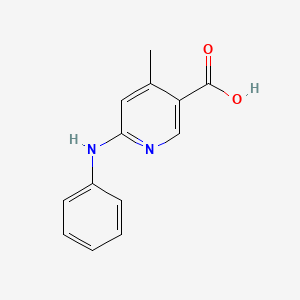
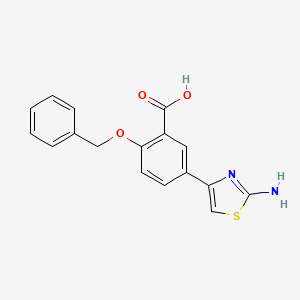
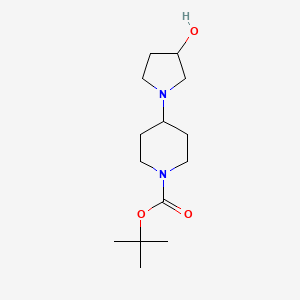
![tert-butyl N-[(1S)-1-(5-iodo-1H-imidazol-2-yl)-2-methylpropyl]carbamate](/img/structure/B11790511.png)
